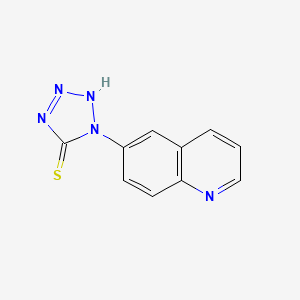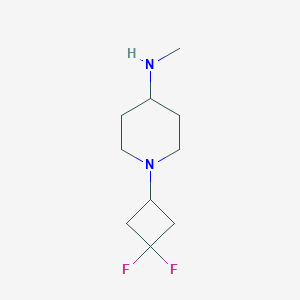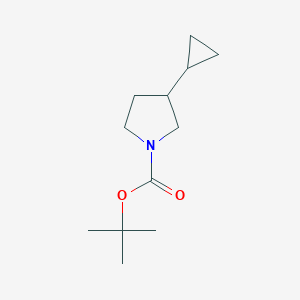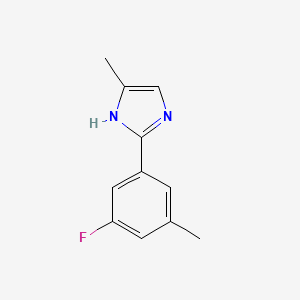![molecular formula C8H7BrF3N3 B13679168 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine typically involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the guanidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylguanidines, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the original compound, which may include quinones or other oxygenated species.
Scientific Research Applications
1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a guanidine moiety.
4-Bromo-3-(trifluoromethyl)aniline: Lacks the guanidine group, making it less reactive in certain chemical reactions.
Uniqueness: 1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical properties such as increased reactivity and lipophilicity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7BrF3N3 |
|---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7BrF3N3/c9-6-2-1-4(15-7(13)14)3-5(6)8(10,11)12/h1-3H,(H4,13,14,15) |
InChI Key |
PVGJKLBHRJAUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


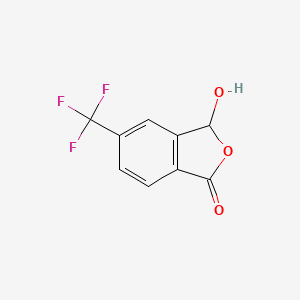
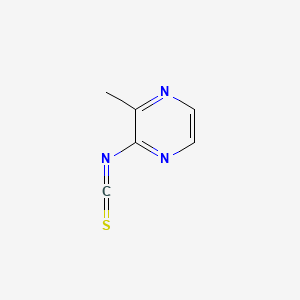

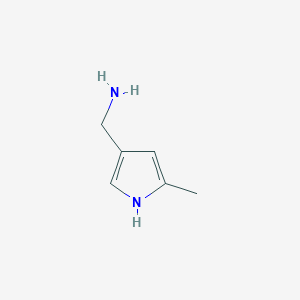

![1-(Benzo[d]isothiazol-4-yl)ethanone](/img/structure/B13679108.png)
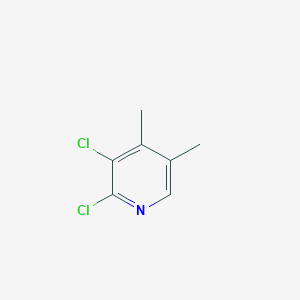
![N-[2-(2-Bromophenoxy)-5-chlorophenyl]formamide](/img/structure/B13679116.png)
![5-Methylbenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13679121.png)
